N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

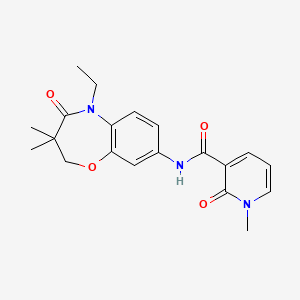

This compound features a benzoxazepine core fused with a dihydropyridine carboxamide moiety. The benzoxazepine ring system (1,5-benzoxazepin-4-one) is characterized by a seven-membered heterocycle containing oxygen and nitrogen, substituted with ethyl and dimethyl groups at positions 5 and 3,3, respectively. The dihydropyridine moiety (1-methyl-2-oxo-1,2-dihydropyridine) is linked via a carboxamide group at position 2.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-5-23-15-9-8-13(11-16(15)27-12-20(2,3)19(23)26)21-17(24)14-7-6-10-22(4)18(14)25/h6-11H,5,12H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCJAXQCCGCCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CN(C3=O)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the oxazepine ring, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogenated reagents, nucleophiles

Major Products Formed

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives from the literature, focusing on synthetic routes, yields, spectroscopic data, and functional group variations.

Key Observations

Structural Complexity: The target compound’s benzoxazepine-dihydropyridine hybrid contrasts with benzothiazole-thiazolidinone (e.g., 4g, 4h) and imidazopyridine (1l) systems. The presence of ethyl and dimethyl groups in the benzoxazepine core may enhance lipophilicity compared to halogenated aryl groups (e.g., 4g, 4h) .

Synthetic Yields: Thiazolidinone derivatives (4g, 4h) achieved moderate-to-high yields (60–70%) in ethanol, whereas the imidazopyridine derivative (1l) had a lower yield (51%) via a one-pot reaction . The target compound’s synthesis protocol and yield remain unreported.

Spectroscopic Trends: IR carbonyl stretches (C=O) in thiazolidinone derivatives (1675–1680 cm⁻¹) align with typical amide/ketone vibrations, while ester groups in 1l showed higher-frequency stretches (1740 cm⁻¹) .

Functional Group Impact :

- Halogenated aryl substituents (e.g., 4-chlorophenyl in 4g) are common in bioactive compounds for enhanced binding affinity. The target compound’s aliphatic substituents (ethyl, dimethyl) may prioritize metabolic stability over target affinity .

Research Findings and Implications

- The target compound’s lack of reported synthesis data limits comparative analysis .

- Spectroscopic Benchmarking : The absence of NMR/IR data for the target compound precludes direct comparison with analogs. Standardized characterization protocols (e.g., SHELX for crystallography) are recommended for future studies .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is with a molecular weight of approximately 418.51 g/mol. Its structure suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O5S |

| Molecular Weight | 418.51 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways:

- Inhibition of Enzymatic Activity : Research indicates that similar compounds can inhibit enzymes involved in cholesterol biosynthesis and other metabolic processes. For instance, compounds targeting farnesyl diphosphate synthase have shown significant inhibitory effects in vitro .

- Antiproliferative Effects : Some derivatives have demonstrated antiproliferative activity against various cancer cell lines. This suggests potential applications in oncology for compounds with similar structures .

Biological Activity Studies

Several studies have explored the biological effects of related compounds and their mechanisms:

Case Study 1: Inhibition of Squalene Synthase

A related compound was reported to inhibit squalene synthase with an IC50 value ranging from 45 to 170 nM across different species (e.g., rats and guinea pigs). This inhibition was associated with reduced cholesterol biosynthesis in vivo .

Case Study 2: Anticancer Activity

In vitro studies have shown that similar benzoxazepine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, one study reported IC50 values indicating potent growth inhibition against human breast cancer cells .

Pharmacological Effects

The pharmacological profile of N-(5-ethyl-3,3-dimethyl...) suggests multiple therapeutic potentials:

- Antitumor Activity : The compound's structural features may allow it to interfere with cancer cell proliferation and induce apoptosis.

- Cholesterol Regulation : By inhibiting key enzymes in cholesterol synthesis pathways, it may serve as a therapeutic agent for hyperlipidemia.

Q & A

Q. Example Protocol :

Condensation of the benzoxazepine core with a pyridine-carboxamide precursor under reflux (80°C, 12h) .

Purification via silica gel chromatography (yield: 45–60%) .

Final characterization using NMR and mass spectrometry .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

A combination of analytical techniques is required:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., ethyl and methyl groups at C3/C5) and aromatic proton integration .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzoxazepine core .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydro-1,5-benzoxazepin ring .

Advanced: What methodological approaches resolve contradictions in solubility and stability data across studies?

Answer:

Discrepancies arise due to varying experimental conditions. Mitigation strategies include:

- Solubility Profiling :

- Test in buffered solutions (pH 2–8) and organic solvents (DMSO, ethanol) to identify optimal storage conditions .

- Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

- Stability Studies :

- Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Identify degradation products via LC-MS to refine storage protocols .

Key Finding : Analogous compounds show stability in anhydrous DMSO but hydrolyze in aqueous buffers at pH > 7 .

Advanced: What strategies elucidate reaction mechanisms in the compound’s chemical transformations?

Answer:

Mechanistic studies employ:

- Kinetic Isotope Effects (KIE) : Differentiate between nucleophilic substitution and radical pathways in ring-opening reactions .

- Computational Chemistry :

- Trapping Experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates during oxidation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.